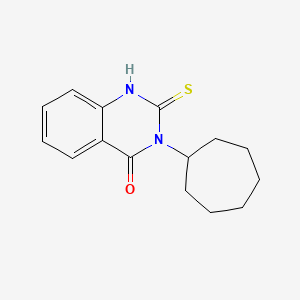

3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Description

Properties

IUPAC Name |

3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c18-14-12-9-5-6-10-13(12)16-15(19)17(14)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSXJHCXONXDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cycloheptanone in the presence of a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide, to introduce the sulfanylidene group .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different quinazolinone derivative.

Substitution: The cycloheptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler quinazolinone derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C14H16N2OS

- Molecular Weight : 260.36 g/mol

- Structure : The compound features a fused ring system characteristic of quinazolinones, with a sulfanylidene group that contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of compounds related to 3-cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. For instance:

- A series of thiazolidinone derivatives exhibited potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . While these studies focus on similar compounds, they indicate potential parallels in activity for the target compound.

Antioxidant Properties

The antioxidant capabilities of compounds in this class have also been explored. Research indicates that derivatives can exhibit significant free radical scavenging activity, which is essential for combatting oxidative stress-related diseases .

Cancer Research

The compound's structural features suggest it may interact with biological targets implicated in cancer pathways. For example, compounds containing similar heterocyclic structures have been reported to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and cancer progression .

Neuroprotective Effects

Research into nitrogen-containing heterocycles has revealed neuroprotective properties that could be relevant for developing treatments for neurodegenerative diseases . The unique structure of this compound may enhance its effectiveness in this area.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds have been synthesized and evaluated for their biological activities:

Mechanism of Action

The mechanism of action of 3-CYCLOHEPTYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes, disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The tetrahydroquinazolinone core differentiates this compound from analogs like 3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydroquinoxalin-2(1H)-one (CAS No. in ), which features a quinoxalinone backbone. Key distinctions include:

- Electronic Effects: The quinazolinone core (N1 and N3 positions) exhibits stronger hydrogen-bonding propensity compared to quinoxalinone derivatives (N1 and N2 positions), as the latter lacks a carbonyl group adjacent to the nitrogen atoms .

- Planarity: Tetrahydroquinazolinones are less planar due to partial saturation, reducing π-π stacking interactions compared to fully aromatic quinoxalinones.

Table 1: Core Structure Comparison

| Property | 3-Cycloheptyl-2-sulfanylidene-tetrahydroquinazolin-4-one | 3-[2-Oxo-2-thienylethylidene]-dihydroquinoxalin-2-one |

|---|---|---|

| Core Structure | Tetrahydroquinazolinone | Dihydroquinoxalinone |

| Substituents | Cycloheptyl (3-position), sulfanylidene (2-position) | Thienyl-oxoethylidene (3-position) |

| Hydrogen Bond Acceptors | 2 (N1, O4) | 1 (O2) |

| Aromaticity | Partially saturated | Fully conjugated |

Substituent Effects

- This contrasts with analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), where a trifluoromethyl group enhances electronegativity and influences packing motifs .

- Sulfanylidene vs. Thiophene: The sulfanylidene group (S=C) at the 2-position provides stronger hydrogen-bonding donor capacity compared to thiophene-containing derivatives (e.g., ), which rely on weaker S···H interactions .

Crystallographic and Computational Analysis

- Structural Validation : The target compound’s crystal structure would require validation via tools like PLATON () to check for voids, symmetry errors, and hydrogen-bonding patterns.

- Hydrogen-Bonding Networks : Etter’s graph-set analysis () predicts that the sulfanylidene group forms D(2) motifs (two-centered hydrogen bonds), whereas thiophene analogs may exhibit C(4) chains due to extended π-systems.

Biological Activity

3-Cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CSTQ) is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

CSTQ is characterized by its unique tetrahydroquinazolinone structure, which contributes to its biological activity. The presence of the cycloheptyl group and the sulfanylidene moiety enhances its interaction with biological targets.

Chemical Formula

- Molecular Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 253.34 g/mol

- Antioxidant Activity : CSTQ has been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

- Antimicrobial Properties : Preliminary studies indicate that CSTQ possesses antimicrobial effects against various bacterial strains. Its mechanism involves disrupting microbial cell membranes.

- Anti-inflammatory Effects : CSTQ has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Therapeutic Potential

The compound's diverse biological activities suggest several therapeutic applications:

- Dermatological Applications : Due to its inhibitory effect on melanin formation, CSTQ may be beneficial in treating hyperpigmentation disorders.

- Infectious Diseases : Its antimicrobial properties position CSTQ as a candidate for developing new antibiotics.

- Chronic Inflammatory Conditions : The anti-inflammatory effects could be harnessed for managing conditions like arthritis and asthma.

Table 1: Summary of Biological Activities of CSTQ

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Decreases cytokine levels |

Case Study: Antimicrobial Efficacy

A study conducted on CSTQ's antimicrobial efficacy involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that CSTQ exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that CSTQ significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction was quantified using ELISA assays, highlighting CSTQ's potential as an anti-inflammatory agent.

Q & A

Basic Research: How can researchers optimize the synthesis of 3-cycloheptyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one to achieve high purity and yield?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/methanol) are often optimal for nucleophilic substitutions and cyclization reactions, as demonstrated in analogous tetrahydroquinazolinone syntheses .

- Temperature control : Reflux conditions (70–100°C) enhance reaction rates while minimizing side products; real-time monitoring via TLC or HPLC ensures intermediate stability .

- Catalyst use : Base catalysts (e.g., KCO) improve thiolation efficiency at the 2-position, critical for introducing the sulfanylidene group .

Yield optimization (typically 60–85%) can be achieved through iterative recrystallization using mixed solvents (e.g., ethyl acetate/hexane) .

Basic Research: What experimental techniques are most reliable for characterizing the molecular structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths, angles, and conformational details of the tetrahydroquinazolinone core, especially the planar thienopyrimidine system .

- Spectroscopy :

- H/C NMR : Assigns cycloheptyl and sulfanylidene proton environments; DEPT-135 clarifies quaternary carbons .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm^{-1) groups .

- Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (<5 ppm error) .

Basic Research: How should researchers design preliminary biological activity assays for this compound?

Methodological Answer:

Prioritize target-agnostic screens to identify potential bioactivity:

- Antimicrobial assays : Use agar diffusion or microbroth dilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing structurally related tetrahydrobenzothieno[2,3-d]pyrimidinones with reported activity .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in macrophage models .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .

Advanced Research: How can contradictions in structure-activity relationship (SAR) studies for this compound class be resolved?

Methodological Answer:

Contradictions often arise from substituent electronic/steric effects. Strategies include:

- Comparative molecular field analysis (CoMFA) : Quantifies steric/electrostatic contributions of cycloheptyl vs. smaller alkyl groups at position 3 .

- Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., bacterial dihydrofolate reductase), explaining why bulkier substituents may hinder binding despite enhancing in vitro potency .

- Meta-analysis : Cross-reference data from analogs (e.g., 2-[(3-methylbenzyl)thio] derivatives) to identify conserved pharmacophores .

Advanced Research: What strategies ensure reproducibility in multi-step synthetic routes with analytical validation?

Methodological Answer:

- Stepwise intermediate characterization : Validate each synthetic intermediate via H NMR and LC-MS before proceeding to subsequent steps .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring, particularly during cyclization and thiolation .

- Control experiments : Test alternative reagents (e.g., Lawesson’s reagent vs. PS for thioamide formation) to identify optimal conditions .

Advanced Research: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate binding stability in lipid bilayers or protein active sites (e.g., using GROMACS) to assess conformational flexibility .

- Pharmacophore mapping : Align electronic features (H-bond acceptors, hydrophobic regions) with known inhibitors of kinase or protease targets .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and metabolic stability, guiding in vivo study design .

Advanced Research: What mechanistic studies are recommended to elucidate the compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Measure kinetics (K, IC) for putative targets (e.g., topoisomerase II) using fluorogenic substrates .

- Reactive oxygen species (ROS) detection : Employ DCFH-DA probes in cell-based assays to evaluate oxidative stress induction .

- Transcriptomic profiling : RNA-seq or qPCR arrays can identify differentially expressed genes (e.g., apoptosis-related Bcl-2/Bax) post-treatment .

Advanced Research: How can researchers investigate synergistic effects with existing therapeutic agents?

Methodological Answer:

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI <1) in antimicrobial or anticancer assays, varying molar ratios .

- Mechanistic complementarity : Pair with β-lactam antibiotics to test cell-wall disruption enhancement or with cisplatin to assess DNA damage potentiation .

- In silico synergy prediction : Network pharmacology models integrate protein-protein interaction data to identify co-targetable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.